4-Amino-N,N-dimethylbutanamide

描述

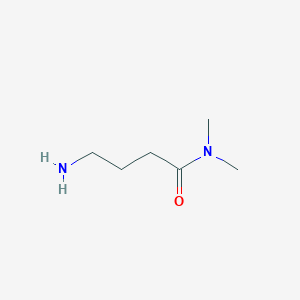

4-Amino-N,N-dimethylbutanamide is an organic compound with the molecular formula C6H14N2O It is a derivative of butanamide, featuring an amino group and two methyl groups attached to the nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,N-dimethylbutanamide typically involves the reaction of 4-aminobutyric acid with dimethylamine. The process can be carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction is usually performed in an organic solvent such as dichloromethane or ethanol, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions: 4-Amino-N,N-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

科学研究应用

4-amino-N,3-dimethylbutanamide hydrochloride is a chemical compound utilized in scientific research for various applications across chemistry, biology, medicine, and industry. It is also being explored for its potential biological and pharmacological applications.

Overview

4-amino-N,3-dimethylbutanamide hydrochloride has the molecular formula and a molecular weight of 166.65 g/mol. The IUPAC name is 4-amino-N,3-dimethylbutanamide;hydrochloride.

Synthesis

The synthesis of 4-amino-N,3-dimethylbutanamide hydrochloride typically involves reacting 4-amino-N,3-dimethylbutanamide with hydrochloric acid, under controlled temperature and pH conditions to ensure the formation of the hydrochloride salt. Industrial production involves large-scale synthesis using automated reactors with precise reagent addition, temperature control, and purification steps to achieve high purity.

Chemical Reactions

4-amino-N,3-dimethylbutanamide hydrochloride can undergo oxidation, reduction, and substitution reactions.

- Oxidation Oxidation involves the addition of oxygen or removal of hydrogen, often using potassium permanganate in acidic conditions. Oxidation may yield corresponding carboxylic acids.

- Reduction Reduction involves the addition of hydrogen or removal of oxygen, often using sodium borohydride in methanol. Reduction may yield amines.

- Substitution Substitution involves replacing one functional group with another, such as halogens in the presence of a catalyst.

Scientific Research Applications

- Chemistry It serves as a building block in organic synthesis.

- Biology It is used in studying biochemical pathways and enzyme interactions.

- Medicine It is involved in the development of pharmaceutical drugs.

- Industry It acts as an intermediate in producing other chemical compounds.

Mechanism of Action

The compound interacts with specific molecular targets and pathways, potentially acting as an inhibitor or activator of certain enzymes, thereby affecting biochemical reactions and cellular processes.

Comparison With Similar Compounds

4-amino-N,3-dimethylbutanamide hydrochloride is unique due to its specific chemical structure, enabling it to interact with a distinct set of molecular targets, making it valuable in research and industrial applications. Similar compounds include:

- 4-amino-N,N-dimethylbutanamide hydrochloride

- N,N-Dimethylglycine

- 2-Amino-3-methylbutanoic acid

The presence of both hydroxyl and amino functionalities in 4-amino-N,3-dimethylbutanamide hydrochloride distinguishes it from structurally similar compounds, potentially enhancing its biological activity and reactivity.

Biological Activity

The biological activity of 4-amino-N,3-dimethylbutanamide hydrochloride is attributed to its interaction with various molecular targets, where the amino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.

Pharmacological Applications

Research indicates that 4-amino-N,3-dimethylbutanamide hydrochloride may play a role in several therapeutic areas:

- Antimicrobial Activity Derivatives of this compound exhibit antibacterial properties against Staphylococcus epidermidis and Pseudomonas aeruginosa, as well as antifungal activity against Candida species.

- Neurological Effects The compound could modulate neurotransmitter systems, potentially influencing central nervous system functions, with implications for drug design targeting neurological disorders.

- Anticonvulsant Properties Similar compounds have demonstrated anticonvulsant activities in animal models, suggesting the potential for developing new antiepileptic drugs.

作用机制

The mechanism of action of 4-Amino-N,N-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.

相似化合物的比较

- 4-Amino-N,N-dimethylbutanamide hydrochloride

- N,N-Dimethylbutanamide

- 4-Amino-5-chloro-2-methoxybenzoic acid

Comparison: this compound is unique due to the presence of both an amino group and two methyl groups on the nitrogen atom. This structural feature imparts distinct chemical properties, such as increased solubility and reactivity, compared to similar compounds. Additionally, its specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

生物活性

4-Amino-N,N-dimethylbutanamide, also known as DMBA, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and its role in biochemical pathways. This article explores the biological activity of DMBA, detailing its mechanisms of action, applications in medicine, and relevant research findings.

- Molecular Formula : C6H14N2O

- Molecular Weight : 130.19 g/mol

- CAS Number : 87639-91-6

This compound interacts with various molecular targets, including enzymes and receptors. Its biological effects may involve:

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes.

- Protein-Ligand Interactions : It is utilized in studies examining enzyme-substrate interactions, which are crucial for understanding metabolic regulation.

Therapeutic Applications

Research indicates that this compound holds promise in several therapeutic areas:

- Neurological Disorders : It has potential applications in drug development targeting conditions such as Alzheimer’s disease and other neurodegenerative disorders.

- Cancer Research : The compound's ability to modulate enzyme activity may contribute to anticancer strategies by targeting specific signaling pathways involved in tumor growth.

Case Studies and Research Findings

- Enzyme Inhibition Studies :

- Neuroprotective Effects :

-

Antibacterial Properties :

- Derivatives of DMBA have shown significant antibacterial activity, making it a candidate for further exploration in antimicrobial therapies.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-N,N-dimethylbutanamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Acylation of Amines: React 4-aminobutanoyl chloride with dimethylamine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Microwave-Assisted Synthesis: Reduce reaction time by 60% using microwave irradiation (100°C, 30 min) while maintaining yields >85%. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

- Byproduct Mitigation: Use excess dimethylamine (1.5 eq) to suppress formation of N-mono-methylated impurities. Isolate the product via vacuum distillation (bp 120–125°C at 0.1 mmHg) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR Analysis:

- Expected signals: δ 2.2 ppm (s, 6H, N-(CH₃)₂), δ 1.6–1.8 ppm (m, 4H, CH₂-CH₂), δ 3.3 ppm (t, 2H, CO-NH-CH₂).

- Absence of δ 5.5–6.0 ppm (N-H) confirms complete dimethylation .

- IR Spectroscopy:

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic and thermodynamic properties of this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-311++G(d,p) basis set to calculate:

- Dipole moment (predicted ~3.5 Debye due to polar amide group).

- HOMO-LUMO gap (theoretical ~5.2 eV, indicating moderate reactivity).

- Compare with experimental UV-Vis data (λmax ~210 nm) to validate accuracy .

- Solvent Effects: Include polarizable continuum models (PCM) for aqueous solubility predictions. Correlate with experimental logP values (~0.8) .

Q. How do steric and electronic effects of the N,N-dimethyl group influence reaction pathways in catalytic amidation?

Methodological Answer:

- Steric Hindrance: The bulky dimethyl group reduces nucleophilicity at the amide nitrogen, suppressing undesired side reactions (e.g., dimerization) in Pd-catalyzed cross-couplings.

- Electronic Effects: Electron-donating methyl groups increase electron density on the amide carbonyl, altering reactivity in nucleophilic acyl substitutions. Monitor via Hammett substituent constants (σ ≈ -0.15 for N,N-dimethyl) .

- Experimental Validation: Compare reaction kinetics with N-methyl and N-ethyl analogs using stopped-flow IR spectroscopy .

Q. How can contradictory solubility data (e.g., in polar vs. nonpolar solvents) be resolved experimentally?

Methodological Answer:

- Standardized Protocols:

- Measure solubility in DMSO, water, and ethanol at 25°C using gravimetric analysis (saturation achieved via sonication for 1 hr).

- Address discrepancies by testing under inert atmosphere (N₂) to prevent oxidative degradation .

- Molecular Dynamics Simulations: Predict solvation shells to explain anomalous solubility in chloroform (e.g., hydrogen bonding with amide protons) .

Q. What strategies identify and quantify degradation products of this compound under oxidative conditions?

Methodological Answer:

- LC-MS/MS Analysis:

- Use C18 column with 0.1% formic acid in water/acetonitrile.

- Detect primary degradation product (4-oxo-N,N-dimethylbutanamide) at m/z 159 [M+H]⁺.

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks. Quantify degradation via calibration curves (R² >0.99) .

Q. How does the compound’s conformation affect its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking: Simulate binding to serine hydrolases (e.g., acetylcholinesterase) using AutoDock Vina.

- Lowest-energy conformation shows amide carbonyl hydrogen-bonding with catalytic triad (e.g., His440 in AChE).

- Circular Dichroism (CD): Compare solution-phase conformations in aqueous vs. lipid-rich environments to assess membrane permeability .

属性

IUPAC Name |

4-amino-N,N-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8(2)6(9)4-3-5-7/h3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKBSBDKTQHGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598221 | |

| Record name | 4-Amino-N,N-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87639-91-6 | |

| Record name | 4-Amino-N,N-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。